Benzyl (8-hydroxyoctyl)carbamate

PROTAC linker optimization ternary complex formation linker length SAR

Benzyl (8-hydroxyoctyl)carbamate is a heterobifunctional C8 alkyl linker for PROTAC and ADC construct synthesis. Its Cbz-protected amine remains stable under acidic conditions yet is cleanly removed via catalytic hydrogenation—critical for multi-step workflows involving acid-labile ligands. The C8 spacer positions ternary complexes within the empirically optimal 12–20+ carbon window, avoiding the insufficient reach of C6 analogs and the entropic penalty of C12+ variants. Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation, this building block eliminates in-house synthesis of the C8 Cbz-amino alcohol scaffold and ensures linker purity is not a confounding variable in degradation SAR campaigns.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 134477-39-7
Cat. No. B2459146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (8-hydroxyoctyl)carbamate
CAS134477-39-7
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
InChIInChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19)
InChIKeyCUNSRDNJMLJVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (8-hydroxyoctyl)carbamate (CAS 134477-39-7): PROTAC Linker Classification and Procurement Baseline


Benzyl (8-hydroxyoctyl)carbamate (CAS 134477-39-7), also known as benzyl N-(8-hydroxyoctyl)carbamate or 8-[(benzyloxycarbonyl)amino]octan-1-ol, is a heterobifunctional linker molecule categorized within the alkyl chain-based PROTAC linker class. It features a linear eight-carbon (C8) aliphatic chain terminated with a primary hydroxyl group at one terminus and a benzyl carbamate (Cbz)-protected primary amine at the opposite terminus . The compound serves as a building block for proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the Cbz-protected amine remains stable during synthetic manipulations and is cleavable under orthogonal conditions (catalytic hydrogenation) to unmask the free amine for subsequent coupling to E3 ligase ligands or targeting moieties . With a molecular weight of 279.37 g/mol and commercial availability at ≥97% purity , this compound occupies a distinct position within the alkyl linker space—specifically, it is the eight-carbon Cbz-protected ω-amino alcohol, distinguishing it from shorter-chain Cbz-protected amino alcohols (C3–C6), longer-chain variants (C10–C12), and the corresponding Boc-protected analog .

Why Alkyl Linker Substitution Fails: Chain Length and Protecting Group Constraints in PROTAC Design


PROTAC linker selection is not a trivial exercise in functional group interchangeability. Empirical evidence from PROTAC structure-activity relationship (SAR) studies demonstrates that ternary complex formation and subsequent target protein degradation are exquisitely sensitive to linker length and composition [1]. Reported optimal linker lengths for PROTACs range from 12 to over 20 carbons in the fully assembled degrader molecule . Within this framework, the C8 alkyl spacer of Benzyl (8-hydroxyoctyl)carbamate provides a specific geometric separation between binding moieties that cannot be reproduced by a C6 analog (providing insufficient reach) or a C12 analog (potentially introducing excessive flexibility and entropic penalty) without altering ternary complex geometry. Furthermore, the Cbz protecting group confers differential synthetic utility compared to Boc—Cbz is stable to acidic conditions that cleave Boc groups but is removable via catalytic hydrogenation, offering orthogonal protection strategies in multi-step PROTAC synthesis. Substituting the Cbz-protected C8 amino alcohol with a Boc-protected analog (CAS 144183-31-3) or a shorter-chain Cbz variant (e.g., Benzyl (6-hydroxyhexyl)carbamate, CAS 17996-12-2) fundamentally alters both the synthetic workflow and the ultimate linker length in the final degrader, with downstream consequences for degradation efficiency that cannot be predicted without empirical testing .

Quantitative Differentiation Evidence for Benzyl (8-hydroxyoctyl)carbamate: Chain Length, Protecting Group, and Synthetic Provenance


Alkyl Chain Length: C8 vs. C6 Linker Span and Ternary Complex Geometry Implications

PROTAC linker length governs the spatial separation between the target-binding ligand and the E3 ligase-recruiting ligand, directly impacting ternary complex stability and subsequent ubiquitination efficiency. Reported optimal linker lengths for PROTACs range from 12 to over 20 carbons in the fully assembled degrader . Benzyl (8-hydroxyoctyl)carbamate contributes an 8-carbon aliphatic chain to the linker architecture (C8), positioning it at the mid-range of the alkyl linker spectrum. When integrated with typical ligand-linker attachment points, the C8 spacer enables a total linker span that falls within the optimal 12–20+ carbon window. In contrast, the C6 analog Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2, molecular weight 251.33 g/mol ) contributes a 25% shorter alkyl chain, reducing total linker length by two methylene units. This difference in linker reach can alter ternary complex geometry and degradation efficiency in a target-specific and E3 ligase-specific manner, with literature precedent demonstrating that linker length variations of as little as two carbons can produce measurable differences in DC₅₀ values .

PROTAC linker optimization ternary complex formation linker length SAR

Protecting Group Orthogonality: Cbz vs. Boc in Multi-Step PROTAC Synthesis

The benzyl carbamate (Cbz) protecting group confers distinct synthetic advantages over the tert-butyl carbamate (Boc) group in PROTAC synthesis workflows. Benzyl (8-hydroxyoctyl)carbamate (CAS 134477-39-7, molecular weight 279.37 g/mol) employs the Cbz group, which is stable under acidic conditions that would cleave Boc groups but is quantitatively removable via catalytic hydrogenation (H₂, Pd/C) . This orthogonality enables selective amine deprotection in the presence of acid-labile functional groups elsewhere in the PROTAC intermediate. The corresponding Boc-protected analog, tert-butyl (8-hydroxyoctyl)carbamate (CAS 144183-31-3), has a molecular weight of 245.36 g/mol (formula C₁₃H₂₇NO₃, purity 95%) and requires acidic conditions (TFA or HCl) for deprotection . The choice between Cbz and Boc protection is not interchangeable when the PROTAC construct contains acid-sensitive moieties (e.g., certain E3 ligase ligands, glycosidic linkages, or acetal/ketal protecting groups) that would be compromised during Boc deprotection. Conversely, when the molecule contains functional groups sensitive to hydrogenation conditions (e.g., alkenes, alkynes, or nitro groups intended for downstream reduction), the Boc-protected variant becomes preferable. Cbz protection also offers UV-active monitoring during chromatographic purification due to the benzyl chromophore (λmax ~254 nm), facilitating reaction monitoring and purity assessment.

orthogonal protecting group strategy Cbz deprotection PROTAC synthesis

Oxidation to Aldehyde: Benzyl (8-hydroxyoctyl)carbamate as a Defined Precursor for 8-[(Benzyloxycarbonyl)amino]octanal

Benzyl (8-hydroxyoctyl)carbamate serves as the direct synthetic precursor to 8-[(benzyloxycarbonyl)amino]octanal (CAS 134477-40-0), a Cbz-protected amino aldehyde that functions as a versatile electrophilic building block for PROTAC synthesis [1]. Oxidation of the terminal primary alcohol to the corresponding aldehyde generates a reactive carbonyl that can undergo reductive amination with amine-containing ligands or hydrazone/oxime formation with hydrazide/aminooxy-functionalized moieties. This synthetic transformation provides a well-characterized, high-yield route to introduce the C8 aminoalkyl linker into PROTAC constructs via aldehyde-mediated conjugation chemistry. The commercial availability of Benzyl (8-hydroxyoctyl)carbamate eliminates the need to synthesize this protected amino alcohol de novo, providing a direct entry point to the aldehyde intermediate [1]. The corresponding C6 analog (Benzyl (6-hydroxyhexyl)carbamate) would yield a shorter aldehyde (C6), which would alter the final linker geometry and potentially affect ternary complex formation .

aldehyde precursor reductive amination PROTAC conjugation

Purity Specifications and Commercial Availability: Verified 97% Purity with Batch-Specific Analytical Documentation

Commercial sourcing of Benzyl (8-hydroxyoctyl)carbamate (CAS 134477-39-7) provides a defined purity specification of 97% with batch-specific analytical documentation including NMR, HPLC, and GC data . This level of analytical characterization supports reproducibility in PROTAC synthesis and downstream biological evaluation, where linker impurities can confound degradation assay interpretation. The compound's molecular weight is 279.37 g/mol with formula C₁₆H₂₅NO₃ . In contrast, the Boc-protected analog tert-butyl (8-hydroxyoctyl)carbamate (CAS 144183-31-3) is commercially available at a standard purity of 95% , and the shorter-chain Cbz-protected C6 analog Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2, molecular weight 251.33 g/mol) is offered as a white to off-white solid powder .

analytical quality control NMR HPLC purity specification

Validated Application Scenarios for Benzyl (8-hydroxyoctyl)carbamate (CAS 134477-39-7) in PROTAC and ADC Development


PROTAC Synthesis Requiring Mid-Range Alkyl Chain Linker Length (C8 Spacer)

When designing PROTACs for targets where the optimal ternary complex geometry requires a linker span within the 12–20+ carbon window, Benzyl (8-hydroxyoctyl)carbamate provides the C8 alkyl segment necessary to achieve this reach. Empirical PROTAC design guidelines indicate that linker lengths below 12 carbons may fail to accommodate both the target-binding ligand and E3 ligase-recruiting ligand simultaneously, while lengths exceeding 20 carbons may introduce excessive conformational entropy . The C8 spacer positions the final degrader within this optimal range when coupled with typical ligand attachment moieties. This scenario is particularly relevant when prior SAR studies with shorter C6 linkers have shown suboptimal degradation efficiency and extension to C8 is hypothesized to improve ternary complex stability .

Multi-Step PROTAC Synthesis Requiring Acid-Stable, Orthogonally Cleavable Amine Protection

In PROTAC synthetic routes where acid-labile functional groups are present in the target-binding ligand, E3 ligase ligand, or linker components, the Cbz protecting group of Benzyl (8-hydroxyoctyl)carbamate offers a critical synthetic advantage. The Cbz group remains intact under acidic conditions (including TFA treatment) that would cleave Boc groups, yet is cleanly removed via catalytic hydrogenation (H₂, Pd/C) under neutral conditions . This orthogonality enables the sequential deprotection of multiple amine functionalities without compromising acid-sensitive moieties. This scenario is distinct from workflows employing Boc-protected analogs (e.g., CAS 144183-31-3), which would be incompatible with acid-labile components and require re-engineering of the synthetic route .

Aldehyde-Mediated Conjugation via Oxidation to 8-[(Benzyloxycarbonyl)amino]octanal

Benzyl (8-hydroxyoctyl)carbamate serves as a direct precursor for the synthesis of 8-[(benzyloxycarbonyl)amino]octanal (CAS 134477-40-0) via oxidation of the terminal hydroxyl group [1]. The resulting Cbz-protected amino aldehyde is a versatile electrophile for conjugation to amine-containing ligands via reductive amination, or to hydrazide/aminooxy-functionalized moieties via hydrazone/oxime formation. This aldehyde intermediate enables the introduction of the C8 aminoalkyl linker into PROTAC constructs without requiring the de novo synthesis of the protected amino alcohol scaffold. This application scenario is distinct from using shorter-chain analogs (e.g., C6), which would yield aldehyde products with different linker geometry and potentially altered conjugation efficiency [1].

Reproducible PROTAC Library Synthesis with Defined Linker Purity and Batch Traceability

In PROTAC library synthesis and SAR campaigns, linker batch-to-batch consistency is essential for reproducible biological results. Benzyl (8-hydroxyoctyl)carbamate is commercially available at 97% purity with batch-specific NMR, HPLC, and GC analytical documentation . This level of characterization supports the synthesis of defined PROTAC libraries where linker purity is not a confounding variable in degradation assay interpretation. Procurement of this characterized building block eliminates the need for in-house synthesis and purification of the C8 Cbz-protected amino alcohol, reducing synthetic burden and enabling focus on linker optimization and biological evaluation. The 97% purity specification exceeds the 95% typical of the Boc-protected analog, providing a higher baseline of chemical homogeneity for sensitive applications .

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